1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chlorophenyl Intermediate: Starting with 2-chlorophenyl isocyanate, which reacts with a suitable amine to form the urea linkage.
Cyclopentyl and Thiophene Integration: The cyclopentyl group is introduced through a Grignard reaction or similar organometallic approach, followed by the incorporation of the thiophene ring via a coupling reaction.
Hydroxyethyl Substitution:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea has diverse applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with active sites. The thiophene ring and cyclopentyl moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(cyclopentylmethyl)urea: Lacks the thiophene and hydroxyethyl groups.
1-(2-Chlorophenyl)-3-((1-(5-methylthiophen-2-yl)cyclopentyl)methyl)urea: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness: 1-(2-Chlorophenyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group enhances its solubility and potential for hydrogen bonding, distinguishing it from similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-13(23)16-8-9-17(25-16)19(10-4-5-11-19)12-21-18(24)22-15-7-3-2-6-14(15)20/h2-3,6-9,13,23H,4-5,10-12H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOQEOWTSMCNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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